2,2-Difluorosuccinic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,2-Difluorosuccinic acid is represented by the formula C4H4F2O4. Its molecular weight is 154.07 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Difluorosuccinic acid include a density of 1.6±0.1 g/cm3, a boiling point of 227.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. The enthalpy of vaporization is 51.1±6.0 kJ/mol and the flash point is 91.4±25.9 °C .Scientific Research Applications
Synthesis and Chemical Properties
2,2-Difluorosuccinic acid has been investigated for its role as an intermediate in various synthetic chemical reactions. Raasch and Castle (2003) explored its utility in the synthesis of 1,1,2-trichloro-2,3,3-trifluorocyclobutane and 1-chloro-2,3,3-trifluorocyclobutene. This work highlighted its significance in annulation, carbocyclic-[4] cyclization, cycloaddition, elimination, dehalogenation, and oxidation reactions, emphasizing its role in the creation of fluorine-containing organic compounds (Raasch & Castle, 2003).
Enzymology and Metabolism
Tober, Nicholls, and Brodie (1970) studied the interaction of 2,2-difluorosuccinic acid with soluble succinate dehydrogenase, finding that it is converted to monofluorofumarate by the dehydrogenase. The research revealed insights into the enzyme-catalyzed elimination of HF from difluorosuccinate, which served as a model for an ionic hydrogen elimination mechanism with true substrates (Tober, Nicholls, & Brodie, 1970).
Safety And Hazards
2,2-Difluorosuccinic acid can cause severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,2-difluorobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLFHISLYSHWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216702 | |
Record name | 2,2-Difluorobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorosuccinic acid | |
CAS RN |
665-31-6 | |
Record name | 2,2-Difluorobutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=665-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluorosuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Difluorobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluorosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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